Fluoroglutamine (2S,4R)

Overview

Description

Fluoroglutamine (2S,4R) is a glutamine analogue that has been developed as a promising probe for investigating tumor glutamine flux and metabolism . It has been characterized as having a relatively high tumor cell uptake and retention in animal models . It is being used as a new Positron Emission Tomography (PET) tracer in multiple myeloma (MM) and other cancers .

Synthesis Analysis

The synthesis of enantiopure (2S,4R)-4-Fluoroglutamine (4-FGln) involves its validation as a glutamine transport analogue in human MM cell lines (RPMI8226 and JJN3), comparing its uptake with that of 3H-labelled glutamine . The intracellular levels of 4-FGln were determined by HPLC-MS/MS employing a HILIC gradient separation and multiple reaction monitoring (MRM) detection .

Molecular Structure Analysis

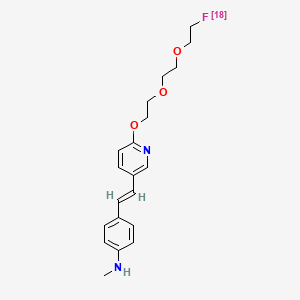

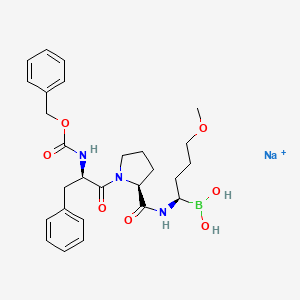

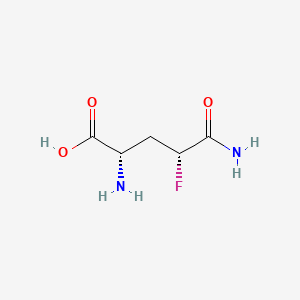

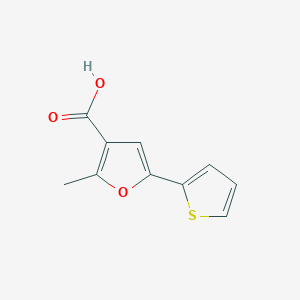

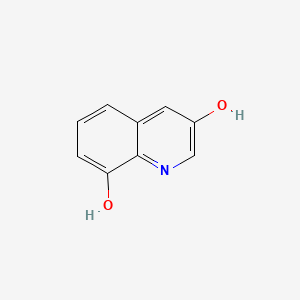

The molecular structure of Fluoroglutamine (2S,4R) is similar to that of glutamine, with a fluorine atom replacing a hydrogen atom. This modification allows it to be used as a tracer in PET scans .

Chemical Reactions Analysis

Both glutamine and 4-FGln are actively accumulated by MM cells and exhibit a strong reciprocal competition, pointing to shared transporters . Inhibition analysis revealed that ASCT2 was the major entry route of both compounds, with minor contributions from the other transporters .

Scientific Research Applications

Nitrogen Metabolism Studies

Fluoroglutamine (2S,4R) can be used as a probe for studying nitrogen metabolism in plants, yeast, and bacteria. It may also be useful in studying the methionine salvage pathway .

Tumor Diagnosis and Treatment

As an important nutrient source for tumor proliferation, designing new glutamine-metabolizing PET imaging agents like Fluoroglutamine (2S,4R) is useful for tumor diagnosis and treatment .

Brain Metastases Diagnosis

The feasibility of using 18F-(2S, 4R) 4-fluoroglutamine PET/CT imaging as a novel amino-acid-based metabolism radio-tracer for the diagnosis of brain metastases has been investigated .

In Vivo PET Imaging of Glioma

The pharmacokinetics of Fluoroglutamine (2S,4R) have been characterized, and it has been used to acquire in vivo positron emission tomography (PET) images of glioma xenografts in mice .

Monitoring Glutamine Pool Size Changes in Tumors

18F4-Fluoroglutamine PET has been examined for its utility to measure tumor cellular glutamine pool size changes, which might reveal the pharmacodynamic effect of drugs targeting cancer-specific metabolic pathways .

Detection of Multiple Myeloma

The compound has been considered for use in Positron Emission Tomography (PET) to detect both bone marrow and extramedullary disease in multiple myeloma due to the high glycolytic activity of MM cells .

Mechanism of Action

Fluoroglutamine (2S,4R), also known as (2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid or Fluoroglutamine, (2S,4R)-, is a fluorinated derivative of glutamine . This compound has been extensively studied for its potential applications in medical imaging and cancer research .

Target of Action

Fluoroglutamine (2S,4R) primarily targets the amino acid transporter systems . These transporters are responsible for the uptake of glutamine, an essential amino acid, into cells . In particular, the compound has been shown to interact with the ASCT2 transporter , which plays a crucial role in glutamine transport .

Mode of Action

Fluoroglutamine (2S,4R) acts as a substrate for various aminotransferases . It is taken up by cells through the amino acid transporters, where it can be incorporated into proteins and peptides . The compound’s fluorine atom allows it to be used as a tracer for positron emission tomography (PET) imaging , providing a valuable tool for studying tumor metabolism .

Biochemical Pathways

The primary biochemical pathway affected by Fluoroglutamine (2S,4R) is the glutaminolytic pathway . This pathway is highly active in many aggressive cancers , and involves the breakdown of glutamine to support survival, biosynthesis, and cellular homeostasis . By acting as a glutamine analogue, Fluoroglutamine (2S,4R) can be used to study the flux and metabolism of glutamine in tumor cells .

Pharmacokinetics

The pharmacokinetic properties of Fluoroglutamine (2S,4R) have been investigated in patients with cancer . Dynamic PET scans were performed after a rapid intravenous bolus injection of the compound . The compound demonstrated substantial heterogeneity in intratumor uptake patterns . The kinetic rate constant K1, a surrogate biomarker for Fluoroglutamine (2S,4R) intracellular transport, was found to be most correlated with the standardized uptake values at both 30 minutes and 190 minutes post-injection .

Result of Action

The primary result of Fluoroglutamine (2S,4R)'s action is its preferential uptake in tumor tissue compared to healthy tissue . This allows for the clear identification of tumor sites in PET imaging . In addition, the compound’s interaction with the glutaminolytic pathway provides valuable insights into tumor metabolism .

Action Environment

The action of Fluoroglutamine (2S,4R) can be influenced by various environmental factors. For instance, the compound’s uptake can be affected by the presence of other compounds. In one study, the proteasome inhibitor Bortezomib was found to significantly reduce the uptake of Fluoroglutamine (2S,4R) in comparison with a vehicle at post-treatment PET .

properties

IUPAC Name |

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEYFCBAWGQSGT-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoroglutamine, (4R)- | |

CAS RN |

238418-71-8 | |

| Record name | 4-Fluoroglutamine, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROGLUTAMINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)